molecular formula C12H16ClN2O+ B166492 4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate CAS No. 75365-73-0

4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate

Cat. No.: B166492
CAS No.: 75365-73-0
M. Wt: 239.72 g/mol
InChI Key: FBOZSZWVHGMOSX-UHFFFAOYSA-M
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Properties

CAS No.

75365-73-0

Molecular Formula

C12H16ClN2O+

Molecular Weight

239.72 g/mol

IUPAC Name

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;chloride;hydrate

InChI

InChI=1S/C12H14N2.ClH.H2O/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;1H;1H2/q+2;;/p-1

InChI Key

FBOZSZWVHGMOSX-UHFFFAOYSA-M

SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.O.[Cl-].[Cl-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.O.[Cl-]

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Synonyms

1.1-Dimethyl-4.4-bipyridinium dichloride, CAS 1910-42-5 (ANHYDROUS)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bipyridinium, 1,1’-dimethyl-, dichloride, hydrate typically involves the quaternization of 4,4’-bipyridine with methyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions . The resulting product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The final product is often obtained as a hydrate to enhance its stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bipyridinium, 1,1’-dimethyl-, dichloride, hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite are used to generate the radical cation.

    Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.

Major Products

Mechanism of Action

The herbicidal activity of 4,4’-Bipyridinium, 1,1’-dimethyl-, dichloride, hydrate is primarily due to its ability to disrupt photosynthesis in plants. The compound accepts electrons from photosystem I, leading to the formation of superoxide anions. These reactive oxygen species cause oxidative damage to cellular components, ultimately leading to cell death . In animals, the compound’s redox activity generates oxidative stress, which can damage tissues and organs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate
Reactant of Route 2
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4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate

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